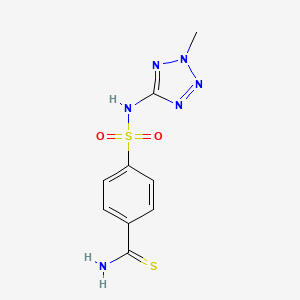
(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a hydroxy group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a cross olefin metathesis reaction, where eugenol and a chalcone are used as precursors in the presence of a Grubbs II catalyst . This reaction takes place at the allyl groups, resulting in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents, as well as the purification methods, are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions
(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield vanillin derivatives, while reduction of the cyano group may produce butylamine derivatives.
科学的研究の応用
(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which (2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and other interactions with enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-7-17-15(19)12(10-16)8-11-5-6-13(18)14(9-11)20-2/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,17,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPHUJJANNYYDV-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)
![3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2796851.png)




![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)
![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)

![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

